Cholest-7-ene
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Overview
Description
Cholest-7-ene is a cholestanoid.
Scientific Research Applications
Biomarker for Diseases
Cholest-7-ene derivatives, such as 7α-hydroxy-cholest-4-en-3-one, are identified as biomarkers for bile acid loss, irritable bowel syndrome, and diseases associated with defective bile acid biosynthesis. They serve as physiological substrates for enzymes like cytochrome P450 8B1, linked to obesity and cardiovascular health (Offei, Arman, & Yoshimoto, 2019).
Cholesterol Metabolism in Bacteria
Research on bacteria like Sterolibacterium denitrificans reveals the role of this compound derivatives in anoxic cholesterol metabolism. The study identified enzymes like cholest-4-en-3-one-Δ1-dehydrogenase, which are significant in transforming cholesterol derivatives under anoxic conditions (Chiang et al., 2007).
Obesity, Liver Disease, and Keratinization
Cholest-4-en-3-one is recognized for its positive uses against obesity, liver disease, and keratinization. The enzymatic production process of cholest-4-en-3-one from cholesterol oxidase in a biphasic system is notable for its potential applications in steroid drug synthesis (Wu, Li, Song, & Li, 2015).
Anti-Proliferative Activity in Cancer Cells
Cholest-4-ene-3,6-dione has been studied for its anti-proliferative activity, particularly in hormone-dependent breast cancer cells. It shows potential in inhibiting specific enzymes and inducing cell death in these cancer cells (Sali et al., 2020).
Biotechnological Applications
This compound derivatives are utilized in biotechnological applications, notably in cholesterol oxidase catalysis, which is important for cholesterol serum level determination and in insecticidal applications (Pollegioni, Piubelli, & Molla, 2009).
Mesomorphic Behavior and Thermochromic Applications
Cholest-5-ene-3β-carboxylates, related to this compound, have lower melting points and exhibit chiral nematic phase ranges, making them useful for thermochromic applications (Harwood et al., 2000).
Antitumor Activity
Derivatives of cholest-4α-methyl-7-en-3β-ol, closely related to this compound, have shown potent inhibitory activity against various human cancer cell lines, highlighting their potential as antitumor agents (He, Liu, Shi, & Pei, 2006).
Environmental Influences on Steroid Content
Properties
Molecular Formula |
C27H46 |
---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
(9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h13,19-21,23-25H,6-12,14-18H2,1-5H3/t20-,21?,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
APXXTQNUGVCUBV-WUHSCZTQSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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